molecular formula C21H18IO2P B13024162 Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate CAS No. 26480-86-4

Methyl iodo(triphenyl-lambda~5~-phosphanylidene)acetate

Cat. No.: B13024162
CAS No.: 26480-86-4
M. Wt: 460.2 g/mol
InChI Key: IMCYSLFNFQFTDW-UHFFFAOYSA-N
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Description

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate is a chemical compound with the molecular formula C21H18IO2P. It is a derivative of triphenylphosphoranylidene acetate, where an iodine atom is introduced at the second carbon position. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Wittig reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate can be synthesized through a multi-step process. One common method involves the reaction of triphenylphosphine with methyl bromoacetate to form methyl (triphenylphosphoranylidene)acetate. This intermediate is then treated with iodine to introduce the iodine atom at the second carbon position, yielding methyl 2-iodo-2-(triphenylphosphoranylidene)acetate .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This involves precise control of temperature, reaction time, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles.

    Wittig Reactions: It can react with aldehydes or ketones to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides.

    Wittig Reactions: Typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation and Reduction: Reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

Major Products

    Substitution Reactions: Products vary depending on the nucleophile used.

    Wittig Reactions: The major products are alkenes.

    Oxidation and Reduction: The products are typically the corresponding oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-iodo-2-(triphenylphosphoranylidene)acetate primarily involves its role as a Wittig reagent. In Wittig reactions, the compound reacts with carbonyl compounds to form alkenes. The reaction proceeds through the formation of a betaine intermediate, which then undergoes a [2+2] cycloaddition to form an oxaphosphetane intermediate. This intermediate subsequently decomposes to yield the desired alkene and triphenylphosphine oxide .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (triphenylphosphoranylidene)acetate
  • Ethyl (triphenylphosphoranylidene)acetate
  • Phenyl (triphenylphosphoranylidene)acetate

Uniqueness

Methyl 2-iodo-2-(triphenylphosphoranylidene)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and allows for further functionalization through substitution reactions. This makes it a versatile reagent in organic synthesis compared to its non-iodinated counterparts .

Properties

CAS No.

26480-86-4

Molecular Formula

C21H18IO2P

Molecular Weight

460.2 g/mol

IUPAC Name

methyl 2-iodo-2-(triphenyl-λ5-phosphanylidene)acetate

InChI

InChI=1S/C21H18IO2P/c1-24-21(23)20(22)25(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3

InChI Key

IMCYSLFNFQFTDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)I

Origin of Product

United States

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